molecular formula C20H16BrNO B2636753 N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide CAS No. 329779-59-1

N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide

Cat. No.: B2636753
CAS No.: 329779-59-1
M. Wt: 366.258
InChI Key: NJPTWAREGQALRK-XFXZXTDPSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromine atom, a methyl group on the phenyl ring, and a naphthyl group attached to the acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide typically involves the reaction of 4-bromo-2-methylaniline with 1-naphthylacrylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: It may be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets. The bromine and naphthyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-2-(1-naphthyl)acetamide
  • N-(4-bromo-2-methylphenyl)-3-(2-naphthyl)acrylamide
  • N-(4-chloro-2-methylphenyl)-3-(1-naphthyl)acrylamide

Uniqueness

N-(4-bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, as well as the presence of the naphthyl group. These structural features confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(Z)-N-(4-bromo-2-methylphenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO/c1-14-13-17(21)10-11-19(14)22-20(23)12-9-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,22,23)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPTWAREGQALRK-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)NC(=O)/C=C\C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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